molecular formula C11H13ClN2O2S2 B2560455 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868217-75-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2560455
CAS No.: 868217-75-8
M. Wt: 304.81
InChI Key: IITJBJMVJVGNTN-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It also contains a methylsulfonyl group (-SO2CH3) and a chlorophenylmethylsulfanyl group (-(CH2)SC6H4Cl). These functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The methylsulfonyl and chlorophenylmethylsulfanyl groups would likely be introduced in separate steps, possibly through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the imidazole ring and the attached functional groups. The presence of the sulfur atoms in the methylsulfonyl and chlorophenylmethylsulfanyl groups could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the attached functional groups. The compound could potentially undergo reactions at the sulfur atoms or at the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atoms and the chlorine atom could influence its polarity, solubility, and stability .

Scientific Research Applications

Nanoparticle Carriers for Agricultural Fungicides

Solid lipid nanoparticles and polymeric nanocapsules have been explored as carrier systems for fungicides, aiming to improve the release profiles, transfer to the site of action, reduce environmental toxicity, and enhance stability and efficiency of fungicides in agricultural applications. These carrier systems demonstrated high association efficiency and modified release profiles, reducing the toxicity of fungicides like carbendazim and tebuconazole, which are crucial for controlling fungal diseases in plants (E. Campos et al., 2015).

Structural and Reactivity Studies of Sulfonated Imidazoles

Research on sulfonated imidazoles has provided insight into the synthesis, crystal structure, and reactivity of these compounds, which are relevant for various chemical applications. Studies on alkali and silver salts of sulfonated imidazoles have expanded our understanding of their potential uses in synthesis and materials science (A. Purdy et al., 2007).

Antimicrobial Applications

Novel compounds derived from imidazole structures have been identified for their potential as antimicrobial agents, particularly against the gastric pathogen Helicobacter pylori. These compounds displayed potent activities and could serve as a foundation for developing new anti-H. pylori agents with low resistance rates and selective action (D. Carcanague et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose risks if not handled properly .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITJBJMVJVGNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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